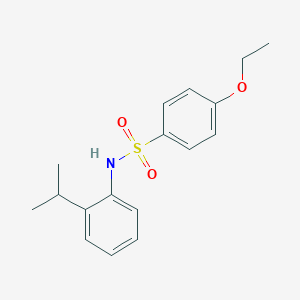
4-ethoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide is a chemical compound with a complex structure that includes an ethoxy group, a propan-2-yl group, and a benzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with 2-(propan-2-yl)aniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product. Solvent extraction and recrystallization techniques are often employed to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-ethoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or triethylamine in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzenesulfonamides.
Applications De Recherche Scientifique
4-ethoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 4-ethoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-ethoxy-N-[2-(phenyl)phenyl]benzenesulfonamide
- 4-ethoxy-N-[2-(methyl)phenyl]benzenesulfonamide
- 4-ethoxy-N-[2-(ethyl)phenyl]benzenesulfonamide
Uniqueness
4-ethoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C17H21NO3S |
|---|---|
Poids moléculaire |
319.4g/mol |
Nom IUPAC |
4-ethoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-4-21-14-9-11-15(12-10-14)22(19,20)18-17-8-6-5-7-16(17)13(2)3/h5-13,18H,4H2,1-3H3 |
Clé InChI |
FWXNEABOUHAYNA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(C)C |
SMILES canonique |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(4-pyridinylmethyl)acetamide](/img/structure/B426348.png)
![N-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B426352.png)
![N-{4-[(3-chloroanilino)sulfonyl]phenyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B426355.png)

![(5E)-3-ethyl-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B426357.png)

![5-bromo-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiophene-2-sulfonamide](/img/structure/B426360.png)
![N-cyclopentyl-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B426361.png)
![2-{[(5-bromo-2-thienyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B426362.png)
![N-[2-(benzylsulfanyl)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B426363.png)
![N-(2-furylmethyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B426364.png)
![2-[3-fluoro(methylsulfonyl)anilino]-N-propylacetamide](/img/structure/B426366.png)
![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B426368.png)
![2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B426369.png)
